5-Methylpyrazine-2-carbohydrazide

Übersicht

Beschreibung

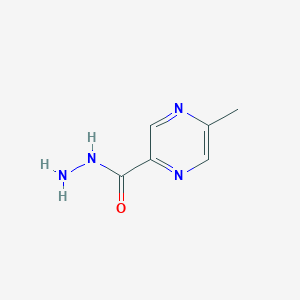

5-Methylpyrazine-2-carbohydrazide is a chemical compound with the molecular formula C6H8N4O It is a derivative of pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-carbohydrazide typically begins with 5-methylpyrazine-2-carboxylic acid. The carboxylic acid is first converted to its methyl ester by reacting with methanol in the presence of a catalyst. The methyl ester is then treated with hydrazine hydrate under reflux conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the preparation of 5-methylpyrazine-2-carboxylic acid, a precursor to this compound, involves the catalytic oxidation of 2,5-dimethylpyrazine in the presence of air at elevated temperatures (150-350°C) using a catalyst composed of gamma-Al2O3 and metallic oxides of manganese, vanadium, titanium, and strontium .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazine derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products:

Oxidation: Pyrazine derivatives with additional functional groups.

Reduction: Hydrazine derivatives.

Substitution: Substituted pyrazine derivatives

Wissenschaftliche Forschungsanwendungen

5-Methylpyrazine-2-carbohydrazide and its derivatives have applications in diverse scientific research fields, including medicinal chemistry for their biological activities .

Scientific Research Applications

Biological Activity

- Antimicrobial Properties Schiff bases, including this compound derivatives, exhibit antibacterial and antifungal activities .

- Urease Inhibition Hydrazide derivatives have demonstrated urease inhibition activity . For example, one study found that a hydrazide compound showed 70.2% inhibition with an IC50 value of 232.6 ± 2.7 µM .

- Anti-tubercular Applications Pyrazine derivatives containing a hydrazide moiety are useful in treating tuberculosis and exhibit fungicidal activity .

- Antioxidant Activity this compound derivatives have been evaluated for antioxidant activity .

Preparation Method of 5-Methylpyrazine-2-carboxylic acid

5-Methylpyrazine-2-carboxylic acid is a crucial intermediate in synthesizing pharmaceutical drugs, and its preparation involves several methods :

- One method involves using pyroracemic aldehyde and o-phenylenediamine as raw materials to obtain 5-methyl pyrroles through cyclization, potassium permanganate oxidation, and sulfuric acid acidifying decarboxylation .

- An improved method suitable for industrial production involves using 2,5-dimethyl pyrazines as a raw material . This method controls the amounts of 2,5-dimethyl pyrazines and potassium permanganate in an aqueous solution to promote a monomethyl oxidation reaction . The process includes filtration, filtrate concentration, pH adjustment, extraction, activated carbon decolorizing, heat filtering, filtrate cooling crystallization, and suction filtration . This method reduces the formation of unwanted by-products and achieves a product yield of over 75% with a purity of up to 99.5% .

- Another preparation method involves the catalytic oxidation of a 5-dimethylpyrazine aqueous solution in a fixed-bed reactor . The reaction solution is then concentrated, cooled, and adjusted to a pH of 3 with hydrochloric acid to separate the product .

Wirkmechanismus

The mechanism of action of 5-Methylpyrazine-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. For instance, its urease inhibition activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of urea. The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Pyrazine-2-carbohydrazide: Similar structure but lacks the methyl group at position 5.

Isonicotinic hydrazide: Known for its use in tuberculosis treatment, it has a similar hydrazide functional group but a different heterocyclic ring.

Uniqueness: 5-Methylpyrazine-2-carbohydrazide is unique due to the presence of the methyl group at position 5, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .

Biologische Aktivität

5-Methylpyrazine-2-carbohydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antioxidant, and urease inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with hydrazine hydrate. The characterization of the compound is confirmed through various spectroscopic techniques, including IR and NMR spectroscopy, which indicate the presence of characteristic functional groups such as N-H stretching and carbonyl peaks .

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized several hydrazones from this compound and evaluated their antibacterial activities against various pathogens. The results showed that some derivatives displayed promising inhibitory effects against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Hydrazone A | E. coli | 15 |

| Hydrazone B | S. aureus | 18 |

| Hydrazone C | P. aeruginosa | 12 |

2. Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated moderate antioxidant activity, with varying efficacy depending on the concentration tested.

Table 2: Antioxidant Activity Data

| Compound | Concentration (mM) | IC50 (µM) | % Radical Scavenging Activity |

|---|---|---|---|

| Compound 1 | 0.5 | 336.67 | 52.38 |

| Gallic Acid | 0.5 | 23.43 | 93.13 |

The results indicated that while some derivatives showed significant antioxidant activity, they also exhibited high toxicity at elevated concentrations .

3. Urease Inhibition

Urease inhibition is another notable activity associated with this compound. The synthesized hydrazones were evaluated for their urease inhibitory effects, with one derivative showing an inhibition activity of approximately 70.2%. This activity is particularly relevant in the context of treating conditions like urease-related infections .

Table 3: Urease Inhibition Results

| Compound | IC50 (µM) | Inhibition (%) |

|---|---|---|

| Standard (Thiourea) | 21.8 ± 1.6 | 96.9 |

| Hydrazone D | Not specified | 70.2 |

Case Study: Anti-Tubercular Activity

A notable study focused on the anti-tubercular properties of various derivatives of this compound, demonstrating that several compounds exhibited remarkable activity against Mycobacterium tuberculosis. The study utilized a quantitative structure-activity relationship (QSAR) approach to optimize the design of new derivatives with enhanced efficacy .

Case Study: Structure-Activity Relationship

Another research effort explored the structure-activity relationship (SAR) of synthesized hydrazones derived from this compound, identifying key structural features that influence biological activity across different assays . This work underscores the potential for developing targeted therapies based on these findings.

Eigenschaften

IUPAC Name |

5-methylpyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFMTDRAKYKXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588627 | |

| Record name | 5-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37545-33-8 | |

| Record name | 5-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5-Methylpyrazine-2-carbohydrazide?

A: this compound is an organic compound with the molecular formula C6H8N4O. Its structure has been confirmed using various spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) [, , ].

Q2: What is the known biological activity of this compound?

A: Research indicates that this compound derivatives exhibit promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives incorporating 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde moieties demonstrated significant activity [, ]. Further research is exploring its potential as an anti-tubercular scaffold [].

Q3: How is this compound synthesized?

A: The synthesis of this compound involves a multi-step process. First, 5-methylpyrazinoic acid is esterified with ethanol to produce ethyl pyrazinoate. This ester is then refluxed with hydrazine hydrate to yield this compound [, ].

Q4: Has the structure-activity relationship (SAR) of this compound been investigated?

A: While detailed SAR studies are not explicitly described in the provided abstracts, the research suggests that modifications to the this compound structure, specifically by introducing various substituted aromatic aldehydes, can significantly impact its antibacterial activity [, ]. This highlights the potential for further SAR investigations to optimize its biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.